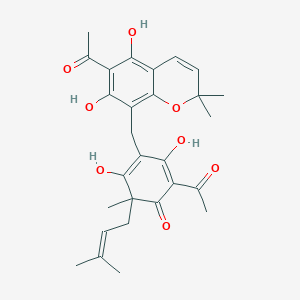
Isodrummondin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Isodrummondin D is complex, with a chemical formula of C28H32O8 . The molecule contains a chromenol core, which is a type of aromatic ketone . Further structural analysis would require advanced techniques such as single-crystal X-ray diffraction or comprehensive multi-dimensional liquid chromatography .Physical And Chemical Properties Analysis
Isodrummondin D has a molecular weight of 496.54890 . It is a chromenol, a type of aromatic ketone, and also functions as an enol and an enone . The molecule contains a total of 68 atoms, including 32 Hydrogen atoms, 28 Carbon atoms, and 8 Oxygen atoms . Further analysis of its physical and chemical properties would require specialized techniques and equipment .Scientific Research Applications
Pharmacokinetic Study of Isoflavonoids :
- A study by Peng et al. (2017) developed a sensitive and rapid method for detecting Isorhamnetin (ISO), a flavonol aglycone, which has roles in cardiovascular protection, anti-allergy activity, anti-inflammatory effects, and anticancer activity. This method is significant for pharmacokinetic research and clinical applications (Peng et al., 2017).
Anticancer Effects of Isoflavonoids :
- Fang et al. (2013) found that Isorhapontigenin (ISO), derived from the Chinese herb Gnetum Cleistostachyum, exhibits significant inhibitory effects on human bladder cancer cell growth. The study highlighted ISO's role in inducing cell-cycle arrest and downregulating cyclin D1 expression (Fang et al., 2013).
- Srivastava et al. (2013) demonstrated that Isoformononetin, a naturally occurring methoxydaidzein, reverses bone loss in osteopenic rats and exerts bone anabolic action by preventing osteoblast apoptosis, suggesting its potential in managing postmenopausal osteoporosis (Srivastava et al., 2013).
Pharmacological Applications of Isoflavonoids :
- Singh et al. (2023) reviewed the pharmacological applications of Daidzein (DAI), highlighting its therapeutic potential in managing diseases like cancer, cardiovascular issues, diabetes, and others. They emphasized the importance of nanotechnology-based formulations to overcome challenges in DAI's therapeutic applications (Singh et al., 2023).
Diabetes and Metabolic Research :
- Alonso-Castro et al. (2012) explored the antidiabetic mechanisms of Isoorientin, demonstrating its ability to stimulate glucose uptake in both insulin-sensitive and insulin-resistant adipocytes. This study indicates the potential of Isoorientin in diabetes treatment (Alonso-Castro et al., 2012).
Nanotechnology and Drug Delivery :
- Reina et al. (2019) focused on the surface engineering of detonation nanodiamonds for delivering therapeutic agents like Isoflavonoids. They found that the chemical affinity between molecules and modified nanodiamond surfaces plays a crucial role in drug delivery effectiveness (Reina et al., 2019).
Safety and Hazards
properties
CAS RN |
138169-53-6 |
|---|---|
Product Name |
Isodrummondin D |
Molecular Formula |
C28H32O8 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-acetyl-4-[(6-acetyl-5,7-dihydroxy-2,2-dimethylchromen-8-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-22(32)19(14(3)29)21(31)16-9-10-27(5,6)36-24(16)17/h8-10,31-34H,11-12H2,1-7H3 |
InChI Key |
VVSLJOYXCCVDIR-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |
Canonical SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |
synonyms |
isodrummondin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








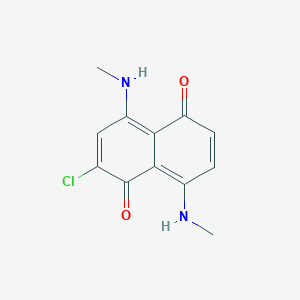
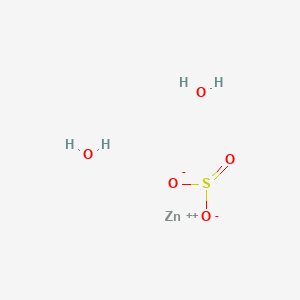
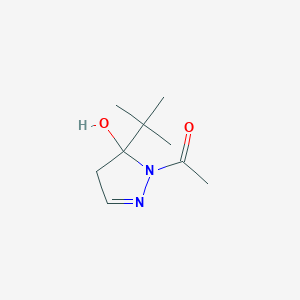

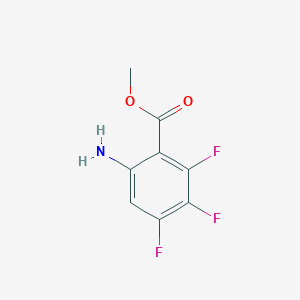

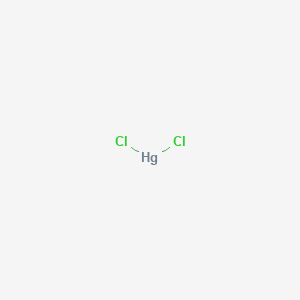
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
